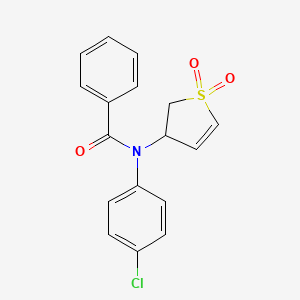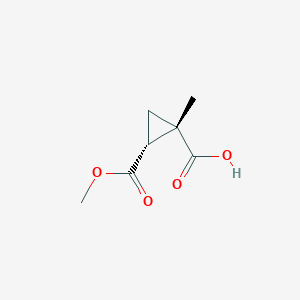
(1S,2R)-2-methoxycarbonyl-1-methylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-methoxycarbonyl-1-methylcyclopropane-1-carboxylic acid is a unique organic compound characterized by its cyclopropane ring structure
Mechanism of Action
Target of Action
As an ester, it may interact with various enzymes and receptors in the body, particularly those involved in ester hydrolysis .
Mode of Action
As an ester, the compound is likely to undergo hydrolysis, a common reaction for esters . This process involves the ester being activated towards nucleophilic attack by protonation of the carboxyl oxygen atom, followed by nucleophilic addition of water. Transfer of a proton and elimination of alcohol yields the carboxylic acid .
Biochemical Pathways
The compound may participate in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The hydrolysis of the ester could result in the production of carboxylic acid and alcohol, which could have various effects depending on the specific structures of these products .
Action Environment
Environmental factors such as pH, temperature, and the presence of specific enzymes can influence the compound’s action, efficacy, and stability. For instance, the rate of ester hydrolysis can be affected by the pH of the environment, with the reaction typically being faster in acidic or basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-methoxycarbonyl-1-methylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors using reagents such as zinc iodide and diethylzinc in the presence of iodoform . This method produces a gem-dizinc carbenoid, which efficiently cyclopropanates the precursor, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-methoxycarbonyl-1-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or diisobutylaluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
(1S,2R)-2-methoxycarbonyl-1-methylcyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Found in pineapple oil, known for its pleasant aroma.
Isopentyl acetate: A constituent of banana oil, also known for its fragrance.
1,3-Cyclopentanediols: Structurally similar compounds with different functional groups.
Uniqueness
(1S,2R)-2-methoxycarbonyl-1-methylcyclopropane-1-carboxylic acid is unique due to its cyclopropane ring structure, which imparts distinct chemical properties and reactivity compared to other esters and cyclopropane derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
82235-81-2 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(1R,2S)-2-methoxycarbonyl-1-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-7(6(9)10)3-4(7)5(8)11-2/h4H,3H2,1-2H3,(H,9,10)/t4-,7-/m1/s1 |
InChI Key |
RJMPMJXOLAUXEC-CLZZGJSISA-N |
SMILES |
CC1(CC1C(=O)OC)C(=O)O |
Isomeric SMILES |
C[C@]1(C[C@@H]1C(=O)OC)C(=O)O |
Canonical SMILES |
CC1(CC1C(=O)OC)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Thiophen-2-YL)ethoxy]acetic acid](/img/structure/B2764835.png)
![2-Ethyl-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2764838.png)
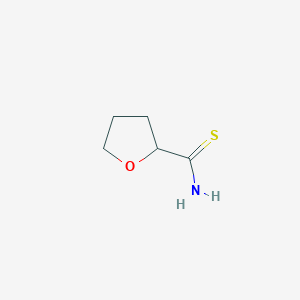
![ethyl 2-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2764841.png)
![Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2764842.png)

![N,N-dimethyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]aniline](/img/structure/B2764845.png)
![N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2764846.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide](/img/structure/B2764848.png)
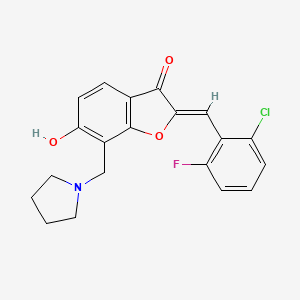
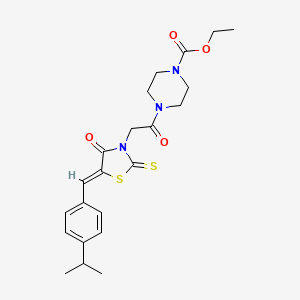
![3-methyl-5-[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2764853.png)

